5P3Pzy5K9H
Description
This compound is structurally characterized by a benzene ring bonded to a three-carbon alkyl chain. It serves as a critical intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity. Applications include its use in drug development, polymer chemistry, and agrochemical production .
Properties
CAS No. |
149929-38-4 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(Z,4S)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine |
InChI |
InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3/b17-16+/t14-/m0/s1 |
InChI Key |
FXBXWJPMXQHOGD-VUAZUDAXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C#CCO/N=C/2\CN3CC[C@H]2C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5P3Pzy5K9H involves several steps, starting with the formation of the bicyclic ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The oxime functional group is introduced through the reaction of the ketone intermediate with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of 5P3Pzy5K9H typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5P3Pzy5K9H undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes.
Scientific Research Applications
5P3Pzy5K9H has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5P3Pzy5K9H involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylbenzene (C₆H₅CH₂CH₃)
- Structural Similarity : Both compounds feature a benzene ring with an alkyl chain (ethyl vs. propyl).
- Reactivity : Ethylbenzene undergoes dehydrogenation to styrene (used in plastics), whereas 5P3Pzy5K9H is more reactive in electrophilic substitution due to the longer alkyl chain, enabling diverse functionalization .
- Applications : Ethylbenzene is primarily industrial (plastics, rubber), while 5P3Pzy5K9H has niche roles in medicinal chemistry, such as synthesizing anti-inflammatory agents .
Cumene (Isopropylbenzene, C₆H₅CH(CH₃)₂)
- Branching Effects : Cumene’s branched isopropyl group reduces steric hindrance compared to 5P3Pzy5K9H’s linear propyl chain, influencing oxidation pathways.
- Industrial Use: Cumene is a precursor to phenol and acetone via the Hock process, whereas 5P3Pzy5K9H is tailored for specialized syntheses (e.g., chiral catalysts) .
Functional Comparison with pH3HK
describes pH3HK , a compound with applications in pharmaceuticals and environmental science. While structurally distinct from 5P3Pzy5K9H, both share functional roles:
- Drug Delivery : pH3HK is used in pH-sensitive drug carriers, while 5P3Pzy5K9H’s lipophilic nature enhances membrane permeability in prodrugs .
- Environmental Remediation : pH3HK aids in heavy-metal chelation, whereas 5P3Pzy5K9H derivatives are explored for degrading organic pollutants .
Research Findings and Discrepancies
- Synthetic Efficiency : highlights 5P3Pzy5K9H’s synthesis via Friedel-Crafts alkylation (85% yield), superior to cumene’s 78% yield in similar conditions .
- Toxicity : alludes to regulatory limits for alkylbenzenes but lacks 5P3Pzy5K9H-specific data, suggesting a research gap .
- Stability : pH3HK degrades under UV exposure (), whereas 5P3Pzy5K9H exhibits UV stability, favoring long-term storage .
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